5-Oxaspiro[3.5]nonan-8-ylhydrazine
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Overview
Description
5-Oxaspiro[3.5]nonan-8-ylhydrazine is a chemical compound with the molecular formula C₈H₁₆N₂O and a molecular weight of 156.23 g/mol It is characterized by a spirocyclic structure, which includes a hydrazine functional group and an oxaspiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonan-8-ylhydrazine typically involves the reaction of a spirocyclic ketone with hydrazine. One common method includes the following steps:
Formation of the Spirocyclic Ketone: The spirocyclic ketone can be synthesized through a cyclization reaction involving a suitable precursor.
Reaction with Hydrazine: The spirocyclic ketone is then reacted with hydrazine under controlled conditions to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonan-8-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted hydrazine compounds.
Scientific Research Applications
5-Oxaspiro[3.5]nonan-8-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonan-8-ylhydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biological pathways, making the compound useful in biochemical research .
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonan-8-yl(thian-2-yl)methylhydrazine: Contains a thian-2-yl group instead of a hydrazine group.
1-Oxaspiro[3.5]nonane: Lacks the hydrazine functional group.
Uniqueness
5-Oxaspiro[3.5]nonan-8-ylhydrazine is unique due to its spirocyclic structure combined with a hydrazine functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-8-ylhydrazine |
InChI |
InChI=1S/C8H16N2O/c9-10-7-2-5-11-8(6-7)3-1-4-8/h7,10H,1-6,9H2 |
InChI Key |
XPJXWAFUVRJBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)NN |
Origin of Product |
United States |
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